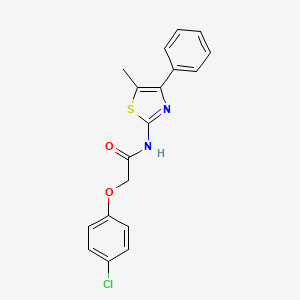
N-(cyclohexylmethyl)-1H-indazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(cyclohexylmethyl)-1H-indazol-5-amine, also known as CYM-5442, is a small molecule that has been widely studied for its potential therapeutic applications. It belongs to the class of indazole derivatives and has a molecular weight of 261.4 g/mol. CYM-5442 has been shown to have various biological effects, including anti-inflammatory, anti-cancer, and neuroprotective properties.
Mechanism of Action
The exact mechanism of action of N-(cyclohexylmethyl)-1H-indazol-5-amine is not fully understood. However, it has been shown to inhibit the activity of the enzyme phosphodiesterase 4 (PDE4), which is involved in the regulation of inflammation. By inhibiting PDE4, N-(cyclohexylmethyl)-1H-indazol-5-amine reduces the levels of inflammatory mediators such as cytokines and chemokines, leading to a reduction in inflammation.
Biochemical and Physiological Effects:
N-(cyclohexylmethyl)-1H-indazol-5-amine has been shown to have various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-6, as well as the levels of chemokines such as MCP-1. N-(cyclohexylmethyl)-1H-indazol-5-amine has also been shown to inhibit the proliferation of cancer cells and induce apoptosis. In addition, N-(cyclohexylmethyl)-1H-indazol-5-amine has been shown to have neuroprotective effects, reducing the levels of oxidative stress and inflammation in the brain.
Advantages and Limitations for Lab Experiments
N-(cyclohexylmethyl)-1H-indazol-5-amine has several advantages for lab experiments. It is relatively easy to synthesize, and its chemical properties make it stable and easy to handle. Furthermore, it has been extensively studied, with a large body of literature available on its properties and potential therapeutic applications. However, there are also limitations to using N-(cyclohexylmethyl)-1H-indazol-5-amine in lab experiments. Its mechanism of action is not fully understood, and its potential side effects and toxicity are not well characterized.
Future Directions
There are several future directions for research on N-(cyclohexylmethyl)-1H-indazol-5-amine. One potential area of research is the development of N-(cyclohexylmethyl)-1H-indazol-5-amine as a therapeutic agent for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Another potential area of research is the development of N-(cyclohexylmethyl)-1H-indazol-5-amine as a therapeutic agent for the treatment of cancer. Furthermore, research on the neuroprotective effects of N-(cyclohexylmethyl)-1H-indazol-5-amine could lead to its development as a therapeutic agent for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Finally, further research is needed to fully understand the mechanism of action of N-(cyclohexylmethyl)-1H-indazol-5-amine and its potential side effects and toxicity.
Synthesis Methods
The synthesis of N-(cyclohexylmethyl)-1H-indazol-5-amine involves the reaction of 2-cyclohexyl-1H-indazole-5-amine with benzyl chloride in the presence of sodium hydride as a base. The reaction takes place in dimethylformamide (DMF) as a solvent, and the product is obtained in high yield after purification by column chromatography.
Scientific Research Applications
N-(cyclohexylmethyl)-1H-indazol-5-amine has been extensively studied for its potential therapeutic applications in various fields of medicine. It has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. N-(cyclohexylmethyl)-1H-indazol-5-amine has also been studied for its anti-cancer properties, with promising results in preclinical studies. Furthermore, N-(cyclohexylmethyl)-1H-indazol-5-amine has been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
properties
IUPAC Name |
N-(cyclohexylmethyl)-1H-indazol-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3/c1-2-4-11(5-3-1)9-15-13-6-7-14-12(8-13)10-16-17-14/h6-8,10-11,15H,1-5,9H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUPFZKBGNQZXIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CNC2=CC3=C(C=C2)NN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(cyclohexylmethyl)-1H-indazol-5-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(4-bromophenoxy)acetyl]-4-(2-chlorobenzyl)piperazine oxalate](/img/structure/B4890331.png)
![N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-4-biphenylcarboxamide](/img/structure/B4890344.png)
![3-chloro-5-(3,4-dimethoxyphenyl)-N-(2-thienylmethyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4890351.png)
![N~1~-(3-hydroxyphenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B4890358.png)
![5-[(2,6-difluorophenoxy)methyl]-N-(3-phenylpropyl)-3-isoxazolecarboxamide](/img/structure/B4890364.png)

![{4-(3-phenylpropyl)-1-[3-(1H-pyrazol-1-yl)benzyl]-4-piperidinyl}methanol](/img/structure/B4890380.png)
![5-{2-[2-(4-methylphenoxy)ethoxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4890381.png)

![[2-ethyl-4-(2-methoxyphenyl)-2-methyltetrahydro-2H-pyran-4-yl]acetic acid](/img/structure/B4890405.png)
![1-cyclohexyl-2-(3-phenoxybenzyl)octahydropyrrolo[1,2-a]pyrazine](/img/structure/B4890412.png)
![N-[3-({[(2-nitrobenzoyl)amino]carbonothioyl}amino)phenyl]-2-furamide](/img/structure/B4890420.png)
![N-isopropyl-3-methyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-5-propyl-1-benzofuran-2-carboxamide](/img/structure/B4890421.png)